

Application Notes and Protocols for the Synthesis of (1R,3S)-MMV008138

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Compound of Interest

Compound Name: MMV008138

Cat. No.: B14952336

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Introduction

(1R,3S)-**MMV008138** is a potent antimalarial agent that targets the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in *Plasmodium falciparum* and other pathogens.^[1] This pathway is absent in humans, making it an attractive target for the development of selective anti-infective drugs. The stereochemistry of **MMV008138** is critical for its biological activity, with the (1R,3S) stereoisomer being the most active. This document provides detailed protocols for the stereoselective synthesis of (1R,3S)-**MMV008138**, focusing on the well-established Pictet-Spengler reaction.

Synthetic Strategy Overview

The primary and most documented method for the stereoselective synthesis of (1R,3S)-**MMV008138** involves the Pictet-Spengler reaction between (S)-tryptophan methyl ester and 2,4-dichlorobenzaldehyde. This reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular electrophilic substitution to form the tetrahydro- β -carboline core. The reaction yields a mixture of two diastereomers, the cis-(1S,3S) and the desired trans-(1R,3S) isomers. The separation of these diastereomers is typically achieved by column chromatography. Subsequent hydrolysis of the methyl ester yields the final carboxylic acid product.

Data Presentation

Step	Reaction	Reactants	Solvent	Temperature (°C)	Time (h)	Yield (%)	Diastereomeric Ratio (cis:trans)	Reference
1	Pictet-Spengler Reaction	(S)-Tryptophan methyl ester, 2,4-Dichlorobenzaldehyde	Dichloromethane (DCM)	Reflux (40)	16	~70-85 (combined diastereomers)	Variable, typically near 1:1	(Yao et al., 2015)
2	Diastereomer Separation	Mixture of cis and trans isomers	-	Ambient	-	~35-42 (for each isomer)	>98% ds (after separation)	(Yao et al., 2015)
3	Ester Hydrolysis	(1R,3S)-methyl ester intermediate	Tetrahydrofuran (THF)/Water	Ambient	2	>95	Not Applicable	(Yao et al., 2015)

Experimental Protocols

Protocol 1: Synthesis of (1R,3S)- and (1S,3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester (Pictet-Spengler Reaction)

Materials:

- (S)-Tryptophan methyl ester hydrochloride
- 2,4-Dichlorobenzaldehyde
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Sodium sulfate (Na_2SO_4), anhydrous
- Silica gel for column chromatography
- Ethyl acetate (EtOAc)
- Hexanes

Procedure:

- To a solution of (S)-tryptophan methyl ester hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir at room temperature for 15 minutes to neutralize the hydrochloride salt.
- Add 2,4-dichlorobenzaldehyde (1.0 eq) to the reaction mixture.
- Heat the mixture to reflux (approximately 40°C) and maintain for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of diastereomers.
- Purify the crude mixture by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the cis-(1S,3S) and trans-(1R,3S) diastereomers. The trans isomer is typically the less polar of the two.

Protocol 2: Synthesis of (1R,3S)-MMV008138 (Ester Hydrolysis)

Materials:

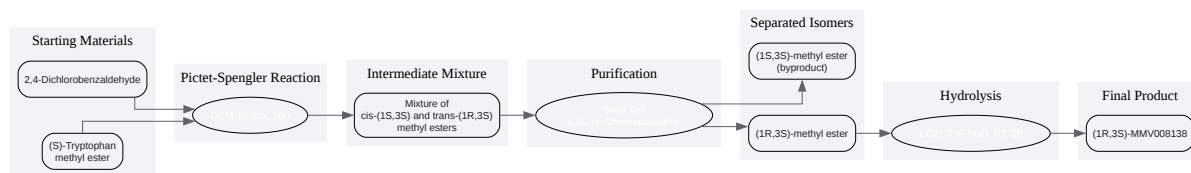
- (1R,3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester
- Lithium hydroxide (LiOH)
- Tetrahydrofuran (THF)
- Water
- Hydrochloric acid (HCl), 1N
- Ethyl acetate (EtOAc)

Procedure:

- Dissolve the purified (1R,3S)-methyl ester (1.0 eq) in a mixture of THF and water.
- Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
- Acidify the reaction mixture to pH 2-3 with 1N HCl.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1R,3S)-**MMV008138** as a solid.

Visualizations

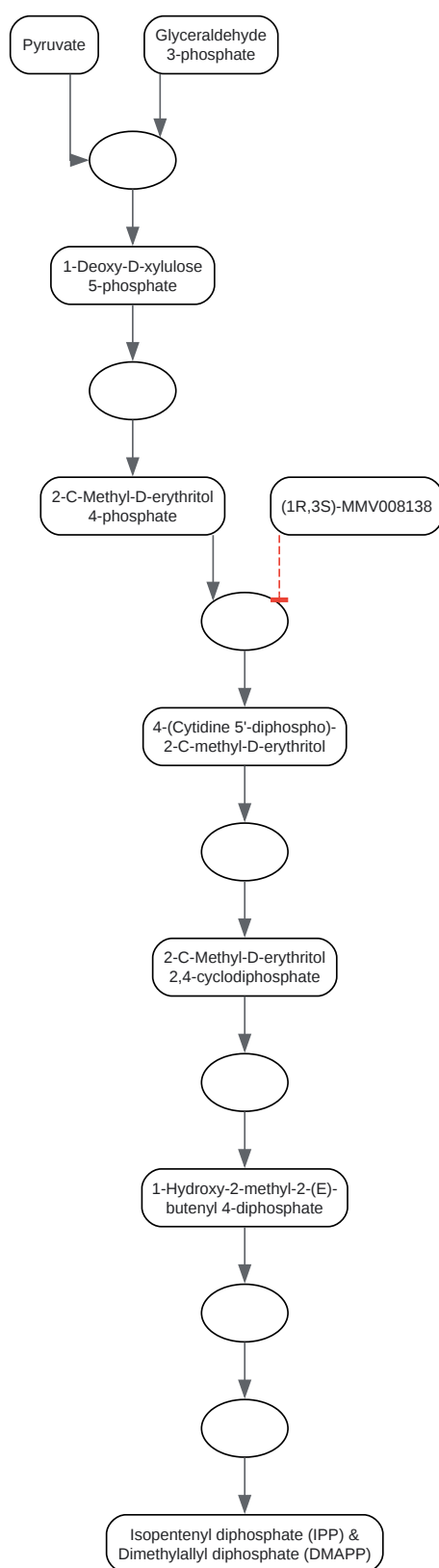
Diagram 1: Pictet-Spengler Synthesis of (1R,3S)-MMV008138



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Caption: Synthetic workflow for (1R,3S)-**MMV008138**.

Diagram 2: MEP Pathway and Target of MMV008138



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Caption: The MEP pathway and the inhibitory action of **MMV008138** on IspD.

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References

- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
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